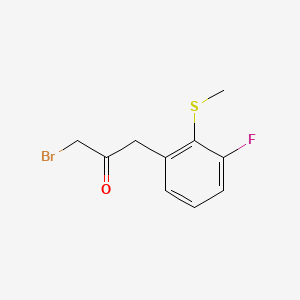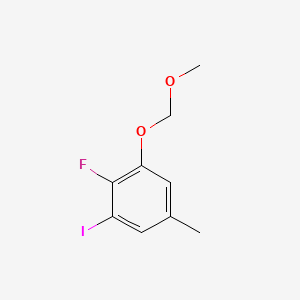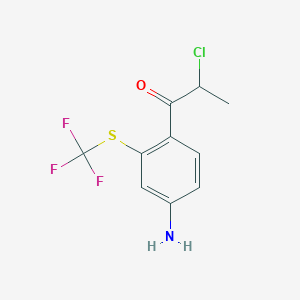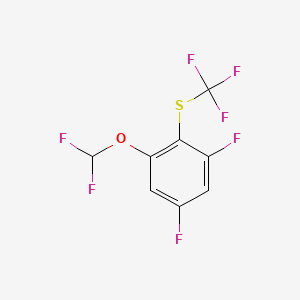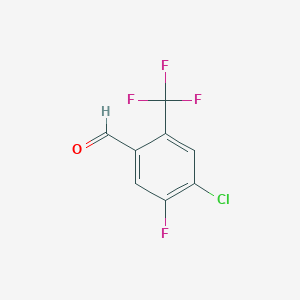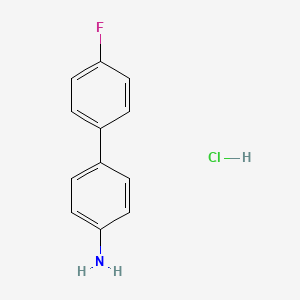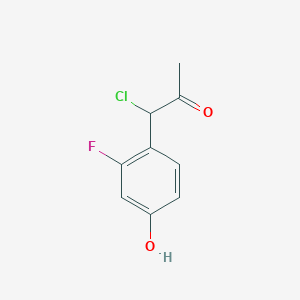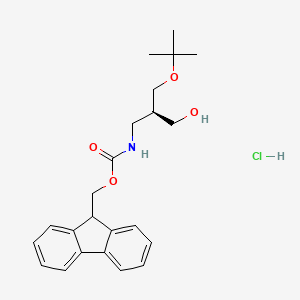
Fmoc-(r)-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a chiral amino alcohol. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tert-butoxymethyl group. The reaction conditions often include the use of base catalysts and solvents such as dichloromethane or dimethylformamide. The final product is obtained by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include various protected amino acids, alcohols, and amines, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used as a building block in the synthesis of peptides and other complex molecules. Its stability and reactivity make it an ideal candidate for use in solid-phase peptide synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows for the investigation of stereospecific processes in biological systems.
Medicine
In medicine, Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is used in the development of new pharmaceuticals. Its ability to protect amino groups during synthesis makes it valuable in the production of peptide-based drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various chemical processes, enhancing the efficiency and yield of industrial production.
Wirkmechanismus
The mechanism of action of Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl involves the protection of amino groups through the Fmoc group. This protection prevents unwanted side reactions during synthesis, allowing for the selective modification of other functional groups. The tert-butoxymethyl group provides steric hindrance, enhancing the stability of the compound and preventing degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-®-3-amino-2-(tert-butoxycarbonyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butyl)propan-1-ol
- Fmoc-®-3-amino-2-(tert-butoxy)propan-1-ol
Uniqueness
Fmoc-®-3-amino-2-(tert-butoxymethyl)propan-1-ol hcl is unique due to its combination of the Fmoc protecting group and the tert-butoxymethyl group. This combination provides enhanced stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C23H30ClNO4 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C23H29NO4.ClH/c1-23(2,3)28-14-16(13-25)12-24-22(26)27-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21;/h4-11,16,21,25H,12-15H2,1-3H3,(H,24,26);1H/t16-;/m1./s1 |
InChI-Schlüssel |
VRMNGEKLHOWAPA-PKLMIRHRSA-N |
Isomerische SMILES |
CC(C)(C)OC[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Kanonische SMILES |
CC(C)(C)OCC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-butyl3-ethyl1-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B14041006.png)

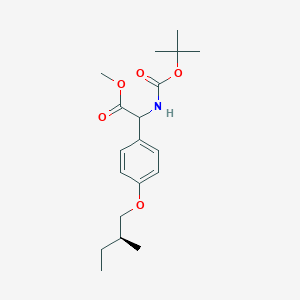
![8-Methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylic acid](/img/structure/B14041026.png)
